

An In-depth Technical Guide to trans-1-Cinnamylpiperazine (CAS: 87179-40-6)

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Compound of Interest

Compound Name: *trans-1-Cinnamylpiperazine*

Cat. No.: B154354

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For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1-Cinnamylpiperazine, with the CAS number 87179-40-6, is a versatile synthetic intermediate playing a crucial role in the development of various pharmacologically active compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant applications as a precursor to molecules with pro-apoptotic, antiprotozoal, and opioid receptor modulating activities. Detailed experimental protocols, data summaries, and pathway visualizations are included to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

trans-1-Cinnamylpiperazine is a piperazine derivative characterized by a trans-cinnamyl group attached to one of the nitrogen atoms of the piperazine ring.^[1] It typically appears as a clear, colorless to pale yellow liquid or solid.^{[2][3]}

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₈ N ₂	[4][5]
Molecular Weight	202.30 g/mol	[4][5]
CAS Number	87179-40-6	[4][5]
Appearance	Clear colorless to pale yellow liquid or solid	[2][3]
Melting Point	39-44 °C	[2][6]
Boiling Point	129 °C at 1 mm Hg	[2][6]
Density	0.989 g/mL at 25 °C	[2][6]
Solubility	Sparingly soluble in Chloroform and slightly soluble in Methanol.	[6]

Synthesis

A common method for the synthesis of **trans-1-Cinnamylpiperazine** involves the reaction of cinnamyl chloride with an excess of piperazine.

Experimental Protocol: Synthesis of N-Cinnamylpiperazine[7]

Materials:

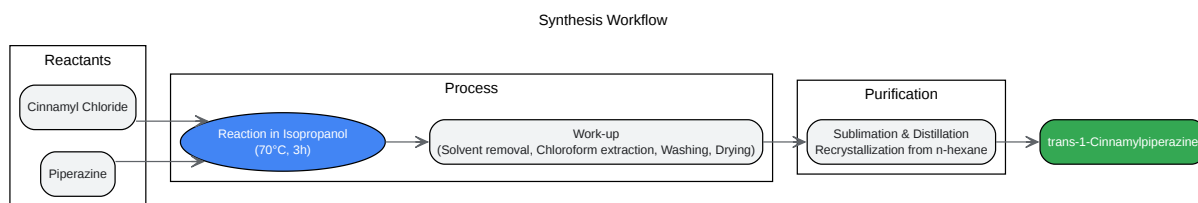
- Piperazine (absolute)
- Cinnamyl chloride
- Isopropanol
- Chloroform
- Sodium hydroxide solution

- Water
- Potassium carbonate

Procedure:

- Dissolve 2.5 moles (217 g) of absolute piperazine in 1 liter of isopropanol.
- Gradually add 0.5 moles (72.6 g) of cinnamyl chloride dropwise to the piperazine solution at room temperature without stirring.
- After the addition is complete, heat the reaction mixture to 70°C for 3 hours with stirring.
- Distill off the isopropanol solvent.
- Dissolve the resulting reaction mixture in 500 ml of chloroform.
- Wash the chloroform solution with a sodium hydroxide solution followed by water.
- Dry the chloroform layer over anhydrous potassium carbonate and then filter.
- Remove the chloroform by vacuum distillation.
- The crude product can be purified by sublimation to remove excess piperazine, followed by distillation of the residue.
- The final product can be crystallized and recrystallized from n-hexane.

Expected Yield: 56% Boiling Point of Product: 162-165°C (at 4 mmHg) Melting Point of Product: 31-33°C



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Caption: General workflow for the synthesis of **trans-1-Cinnamylpiperazine**.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of **trans-1-Cinnamylpiperazine**.

- ^1H and ^{13}C NMR: Detailed proton and carbon nuclear magnetic resonance spectral data can be accessed through public databases such as PubChem.[7] These spectra are critical for confirming the presence of the cinnamyl and piperazine moieties and their connectivity.
- FTIR: Fourier-transform infrared spectroscopy data is available on platforms like SpectraBase and PubChem.[7][8] The IR spectrum will show characteristic peaks for the functional groups present in the molecule.
- Mass Spectrometry: Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern of the compound.

Pharmacological Significance and Applications

trans-1-Cinnamylpiperazine is a key building block in the synthesis of various derivatives with significant biological activities.

Pro-apoptotic Activity in Cancer Cells

Derivatives of **trans-1-Cinnamylpiperazine**, particularly those involving bile acids, have demonstrated pro-apoptotic properties in various human carcinoma cell lines.[\[2\]](#)[\[3\]](#)

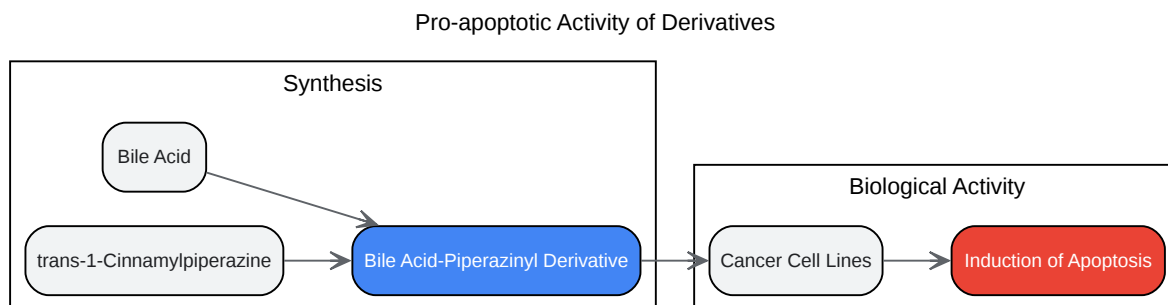
Experimental Protocol: General Cytotoxicity Assay (for derivatives)[\[9\]](#)

Materials:

- Cancer cell line (e.g., 4T1 breast cancer cells)
- 96-well plates
- Cell culture medium
- Test compound (**trans-1-Cinnamylpiperazine** derivative)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO

Procedure:

- Culture the cancer cells to a density of 5.0×10^3 cells per well in 96-well plates.
- Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 24 hours).
- Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
- Dissolve the formazan crystals in DMSO.
- Measure the absorbance at a specific wavelength to determine cell viability.
- Calculate the IC_{50} value, which is the concentration of the compound that inhibits 50% of cell growth.



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Caption: Role of **trans-1-Cinnamylpiperazine** in synthesizing pro-apoptotic agents.

Antiprotozoal Activity

trans-1-Cinnamylpiperazine has been used as a test compound to investigate in vitro efficacy against protozoans like *Philasterides dicentrarchi*.^{[2][6]}

Experimental Protocol: General Antiprotozoal Assay (for derivatives)^[10]

Materials:

- Protozoan culture (e.g., *Philasterides dicentrarchi*)
- Culture medium
- 96-well plates
- Test compound (**trans-1-Cinnamylpiperazine** derivative)
- Positive control (e.g., a known antiprotozoal agent)
- Microscope or plate reader

Procedure:

- Dispense the protozoan culture into the wells of a 96-well plate.

- Add serial dilutions of the test compound to the wells.
- Include a positive control and a negative (no compound) control.
- Incubate the plate under appropriate conditions for the specific protozoan.
- After incubation, assess the viability of the protozoa using microscopy to count motile organisms or a viability assay.
- Determine the lethal dose (LD) or IC₅₀ value of the compound.

Opioid Receptor Modulation

Cinnamylpiperazine derivatives have been investigated as novel synthetic opioids, with some showing activity at the μ -opioid receptor.[\[11\]](#)[\[12\]](#)

Experimental Protocol: General μ -Opioid Receptor Binding Assay (for derivatives)[\[13\]](#)

Materials:

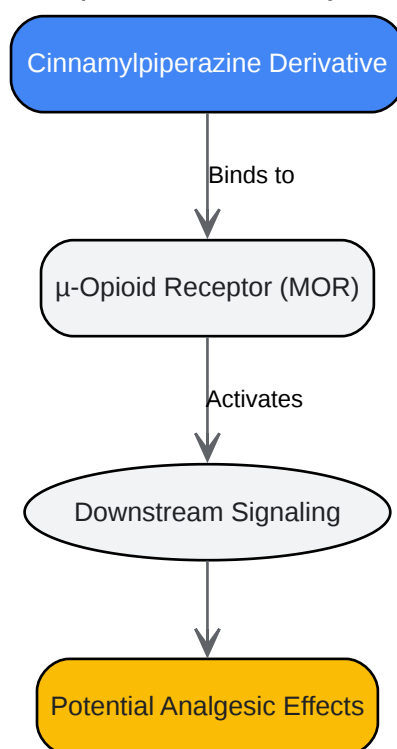
- Cell membranes expressing the μ -opioid receptor
- Radioligand (e.g., [³H]DAMGO)
- Test compound (cinnamylpiperazine derivative)
- Non-specific binding control (e.g., naloxone)
- Assay buffer
- Glass fiber filters
- Scintillation counter

Procedure:

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

- In a parallel experiment, determine non-specific binding by incubating the membranes with the radioligand and a high concentration of the non-specific binding control.
- After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the specific binding and determine the affinity (e.g., K_i) of the test compound for the μ -opioid receptor.

Opioid Receptor Modulation by Derivatives



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Caption: Signaling pathway for cinnamylpiperazine derivatives acting on μ -opioid receptors.

Safety and Handling

trans-1-Cinnamylpiperazine is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[7]

Precautionary Measures:

- Handle in a well-ventilated area.
- Wear appropriate personal protective equipment, including gloves and safety glasses.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.

Conclusion

trans-1-Cinnamylpiperazine is a valuable and versatile chemical intermediate. While it may not possess significant biological activity on its own, its utility as a scaffold for the synthesis of a wide range of pharmacologically active molecules is well-documented. This guide provides essential technical information to facilitate its use in research and development, particularly in the fields of oncology, infectious diseases, and neurology. Further investigation into the direct biological effects of **trans-1-Cinnamylpiperazine** could reveal additional applications for this compound.

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